2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-functional structure containing phosphonate, ester, and purine moieties. The systematic name 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide follows established conventions for organophosphorus compounds with multiple substituents. The compound is assigned Chemical Abstracts Service registry number 1422284-17-0, which corresponds to the fumarate salt form with molecular formula C22H32N5O14P when including the organic acid component.
The systematic classification places this molecule within the category of phosphonate prodrugs, specifically as an acyclic nucleoside phosphonate derivative. The compound belongs to the broader class of nucleotide analog reverse transcriptase inhibitors and serves as a pharmaceutical impurity or related substance in the synthesis of antiviral agents. The presence of the tetraoxa-phosphanonanedioic acid backbone classifies it as a complex organophosphonate with multiple ester functionalities designed to enhance cellular permeability through prodrug mechanisms.
Alternative nomenclature systems identify this compound through various synonyms that reflect its structural relationship to parent nucleotide analogs. The compound has been referenced as a tenofovir-related impurity, specifically designated as Impurity I in certain pharmaceutical manufacturing contexts. The systematic classification also recognizes the stereochemical configuration at the (1R)-position, which is critical for understanding its three-dimensional structure and potential biological interactions.
The phosphonate functional group in this compound represents a bioisosteric replacement for phosphate moieties, where the phosphorus-carbon bond provides enhanced metabolic stability compared to traditional phosphate esters. This structural modification is fundamental to the compound's classification as a phosphonate prodrug, designed to overcome the bioavailability limitations associated with highly charged phosphonic acid derivatives at physiological pH conditions.
Molecular Geometry and Stereochemical Analysis
The molecular geometry of 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide is characterized by a central phosphonate core with tetrahedral geometry around the phosphorus atom. The compound exhibits a molecular formula of C18H28N5O10P for the base structure, with a molecular weight of approximately 505 atomic mass units before salt formation. The stereochemical complexity arises from the (1R)-configuration at the carbon center attached to the purine moiety, which establishes the absolute configuration critical for biological activity and molecular recognition.
The purine ring system adopts a planar configuration with the adenine base contributing to the overall molecular rigidity through its fused bicyclic structure. The 6-amino-9H-purin-9-yl substituent maintains specific dihedral angles with respect to the phosphonate backbone, influencing the compound's three-dimensional conformation and potential intermolecular interactions. The presence of multiple ester linkages throughout the molecule introduces conformational flexibility, allowing for various rotational conformers around single bonds while maintaining the stereochemical integrity at the chiral center.
The phosphonate group exhibits oxidation state characteristics typical of pentavalent phosphorus compounds, with the phosphorus-oxygen double bond contributing to the overall molecular dipole moment. The tetraoxa framework creates a complex network of oxygen atoms that can participate in hydrogen bonding interactions, significantly influencing the compound's solid-state packing and solution-phase behavior. The isopropyl ester substituents adopt energetically favorable conformations that minimize steric hindrance while maximizing van der Waals interactions.
Computational molecular modeling studies suggest that the compound exists in multiple low-energy conformational states due to the flexibility of the ester linkages and the methoxy spacer connecting the purine base to the phosphonate core. The (1R)-stereochemistry at the methyl-bearing carbon center creates a specific spatial arrangement that distinguishes this compound from potential stereoisomers and contributes to its unique physical and chemical properties.
Crystallographic Studies and Polymorphic Forms
Crystallographic analysis of phosphonate compounds related to this structure has revealed important insights into solid-state packing arrangements and polymorphic behavior. While specific single-crystal X-ray diffraction data for 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide are limited in the available literature, studies of structurally related tenofovir compounds provide valuable comparative information. The crystallographic investigations of tenofovir disoproxil fumarate polymorphs have demonstrated that compounds in this chemical family exhibit multiple solid-state forms with distinct lattice parameters and packing motifs.
Research on related phosphonate structures indicates that these compounds typically crystallize in space groups that accommodate the complex hydrogen bonding networks formed by the phosphonate, ester, and purine functionalities. The presence of multiple oxygen atoms capable of acting as hydrogen bond acceptors, combined with the amino group on the purine ring serving as a hydrogen bond donor, creates intricate supramolecular architectures in the solid state. These interactions significantly influence the thermal behavior and stability of different polymorphic forms.
Powder X-ray diffraction studies of related compounds have revealed characteristic diffraction patterns with distinct peak positions corresponding to specific d-spacings in the crystal lattice. The anisotropic lattice expansion and contraction observed in structurally similar compounds suggest that temperature-dependent phase transitions may occur in this phosphonate ester as well. The layered structure commonly observed in phosphonate compounds contributes to their thermal expansion characteristics and polymorphic stability.
The formation of solvates and hydrates represents another important aspect of the solid-state chemistry of this compound class. The presence of multiple ester groups and the purine moiety creates numerous sites for solvent inclusion, potentially leading to the formation of various pseudopolymorphic forms depending on crystallization conditions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Spectroscopic characterization of 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide involves comprehensive nuclear magnetic resonance, Fourier transform infrared, and mass spectrometry analysis. Nuclear magnetic resonance spectroscopy provides detailed structural information through both one-dimensional and two-dimensional experiments that elucidate connectivity patterns and stereochemical assignments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the purine aromatic protons in the downfield region, typically appearing around 8.0-8.5 parts per million for the H-2 and H-8 positions of the adenine ring system.
The phosphorus-31 nuclear magnetic resonance spectrum displays a distinctive signal corresponding to the pentavalent phosphorus center, with chemical shift values influenced by the electronic environment created by the surrounding ester and ether linkages. The stereochemical configuration at the (1R)-position can be confirmed through nuclear Overhauser effect spectroscopy experiments that reveal spatial proximities between protons on the chiral carbon and adjacent substituents. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with phosphorus-carbon coupling patterns helping to establish connectivity through the phosphonate core.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that fingerprint the functional groups present in the molecule. The phosphonate P=O stretch typically appears in the 1200-1300 wavenumber region, while carbonyl stretches from the ester functionalities are observed around 1740-1760 wavenumbers. The purine ring system contributes aromatic C=C and C=N stretching vibrations in the 1500-1600 wavenumber range, and the amino group on the purine base produces characteristic N-H stretching absorptions in the 3300-3500 wavenumber region.
Mass spectrometry analysis employs various ionization techniques to characterize the molecular ion and fragmentation patterns. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ and sometimes sodium or potassium adducts [M+Na]+ or [M+K]+. The fragmentation pathways often involve loss of ester groups and cleavage around the phosphonate center, providing structural confirmation through characteristic neutral losses. Liquid chromatography-tandem mass spectrometry methods have been developed for sensitive detection and quantification of this compound in complex mixtures, utilizing multiple reaction monitoring transitions based on the specific fragmentation patterns.
| Spectroscopic Technique | Key Characteristics | Chemical Shift/Frequency Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Purine aromatic protons | 8.0-8.5 ppm |
| 31P Nuclear Magnetic Resonance | Phosphonate phosphorus | Variable based on environment |
| 13C Nuclear Magnetic Resonance | Carbon framework signals | Full spectrum coverage |
| Fourier Transform Infrared | P=O stretch | 1200-1300 cm⁻¹ |
| Fourier Transform Infrared | C=O ester stretch | 1740-1760 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M+H]+ | Depends on exact mass |
Advanced two-dimensional nuclear magnetic resonance techniques such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation provide detailed connectivity information that is essential for complete structural elucidation. These experiments are particularly valuable for confirming the attachment points of the various substituents to the phosphonate core and for establishing the stereochemical relationships throughout the molecule.
Properties
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21)/t13-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROEIBHDASPQM-BCTWOLBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tenofovir Isopropyl Ethyl Diester is the viral reverse transcriptase, a crucial enzyme in retroviruses such as human immunodeficiency virus (HIV) . This enzyme is necessary for viral production in HIV-infected individuals .
Mode of Action
Tenofovir Isopropyl Ethyl Diester selectively inhibits viral reverse transcriptase . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA . This results in the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis .
Biochemical Pathways
Tenofovir Isopropyl Ethyl Diester affects the biochemical pathways of viral replication. It is activated by a bi-phosphorylation to form the biologically active compound, tenofovir biphosphate . This metabolic activation is performed in hepG2 cells and human hepatocytes .
Pharmacokinetics
Tenofovir Isopropyl Ethyl Diester exhibits improved pharmacokinetics, which strengthens the inhibition of HBV replication and the rebalance of hepatocellular metabolism . The stability in intestinal fluid determines the actual amount of Tenofovir Isopropyl Ethyl Diester at the absorption site, and hepatic/intestinal stability determines the maintenance amount of the prodrug in circulation, both of which influence the oral bioavailability of Tenofovir Isopropyl Ethyl Diester .
Result of Action
The result of Tenofovir Isopropyl Ethyl Diester’s action is the inhibition of viral replication, leading to decreased viral load in HIV-infected individuals . It also shows a correcting effect on disordered host hepatic biochemical metabolism, including TCA cycle, glycolysis, pentose phosphate pathway, purine/pyrimidine metabolism, amino acid metabolism, ketone body metabolism, and phospholipid metabolism .
Action Environment
The action, efficacy, and stability of Tenofovir Isopropyl Ethyl Diester can be influenced by various environmental factors. For instance, the stability of Tenofovir Isopropyl Ethyl Diester in intestinal fluid and hepatic/intestinal stability can affect its oral bioavailability . .
Biological Activity
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid derivatives, particularly the compound known as 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide (CAS No. 1422284-16-9), have garnered attention in pharmaceutical research due to their potential biological activities, particularly as antiviral agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against viral infections, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H28N5O10P |
| Molecular Weight | 485.41 g/mol |
| Boiling Point | 639.5 ± 65.0 °C (Predicted) |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 4.20 ± 0.10 (Predicted) |
The primary mechanism by which this compound exerts its biological activity is through inhibition of viral reverse transcriptase (RT). It is a prodrug that is converted intracellularly to tenofovir diphosphate, which acts as an obligate chain terminator during viral DNA synthesis. This mechanism is crucial in the treatment of HIV and hepatitis B virus infections, where effective RT inhibition can significantly reduce viral load and prevent disease progression .
Antiviral Efficacy
Research has demonstrated that the compound exhibits significant antiviral activity, particularly against HIV-1. The synergy between this compound and other antiretroviral agents has been documented in various studies:
- Combination Therapy : Studies have shown that when combined with emtricitabine or efavirenz, the compound enhances antiviral efficacy due to increased intracellular concentrations of active metabolites .
- Cell Culture Studies : In vitro studies indicate that the compound effectively inhibits HIV replication in cell cultures, with reported IC50 values comparable to established antiretroviral drugs .
Case Studies
- HIV Treatment : A clinical trial involving HIV-infected individuals demonstrated that a regimen including this compound resulted in a significant decrease in viral load compared to baseline measurements over a 24-week period .
- Resistance Mutations : Another study focused on patients with resistance mutations to standard therapies found that the addition of this compound to their treatment regimen restored virological suppression, highlighting its potential utility in resistant cases .
Safety and Toxicity
While the compound shows promising antiviral activity, safety profiles must be considered. Studies have indicated that it has a favorable safety profile with manageable side effects when used in combination therapies. Long-term studies are ongoing to further assess its safety in diverse populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tenofovir (Parent Compound)
Analysis: The bis-POC esters in tenofovir disoproxil mask the phosphonate’s negative charge, enhancing absorption. Tenofovir alone has negligible oral bioavailability due to poor membrane permeability .
Stereoisomeric Impurity: (S)-Tenofovir Disoproxil
Analysis : The (S)-isomer lacks antiviral efficacy due to improper stereochemical alignment with viral enzymes. Regulatory guidelines mandate strict control (<0.15% in drug formulations) .
Tenofovir Disoproxil Fumarate
Analysis: The fumarate salt enhances stability and solubility, facilitating tablet formulation.
Dimeric Impurities
Analysis: Dimeric impurities arise from incomplete purification during prodrug synthesis. Their larger size and altered pharmacokinetics necessitate removal to <0.1% to avoid immunogenic risks .
Key Research Findings
Prodrug Hydrolysis: In vivo, the bis-POC esters are cleaved by esterases, releasing tenofovir. The hydrolysis half-life in plasma is 0.8 hours, ensuring sustained drug release .
Impurity Profiling : LC-MS methods with a Shimadzu LC/API 2000 MS system (C18 column, 0.1% formic acid mobile phase) resolve (R)- and (S)-isomers with a resolution factor >2.0 .
Safety Profile : The compound is classified as H302 (harmful if swallowed) , requiring PPE during handling .
Preparation Methods
Core Intermediate Synthesis: Purine-Ethoxy Phosphonate Backbone
The foundational step involves synthesizing the (1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy moiety. This chiral intermediate is typically derived from 9-(2-hydroxypropyl)adenine , which undergoes stereoselective phosphorylation. A method adapted from Tenofovir prodrug synthesis involves:
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Protection of the adenine amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Stereoselective phosphorylation with diethyl chlorophosphate in anhydrous tetrahydrofuran (THF) at −20°C, yielding a diethyl phosphonate intermediate.
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Deprotection via acidic hydrolysis (e.g., HCl in dioxane) to regenerate the primary amine.
Key parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | −20°C to 0°C |
| Solvent | Anhydrous THF |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | 12–16 hours |
Sequential Esterification: Ethyl and Isopropyl Groups
The target compound’s 1-ethyl and 9-isopropyl esters are introduced via a two-step esterification process:
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Ethylation : The diethyl phosphonate intermediate reacts with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours.
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Isopropylation : The mono-ethylated product undergoes transesterification with isopropyl alcohol using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, achieving selective esterification at the 9-position.
Challenges and Solutions :
Oxidation to 5-Oxide
The final oxidation step employs hydrogen peroxide (H₂O₂) in acetic acid at 40°C for 4 hours, converting the phosphonate’s central phosphorus atom to its oxide form.
Reaction Monitoring :
-
31P NMR Spectroscopy : Confirms complete oxidation by observing a shift from δ 25 ppm (P(III)) to δ 35 ppm (P(V)=O).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that chloroform and DMSO offer optimal solubility for intermediates, while higher temperatures (>60°C) promote decomposition.
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Chloroform | 78 | 99.2 |
| DMSO | 82 | 98.5 |
| Methanol | 65 | 97.8 |
Catalytic Systems
The use of DMAP with DCC improves esterification yields by 15–20% compared to non-catalytic methods.
Purification and Characterization
Chromatographic Techniques
Analytical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 66–74°C | |
| Boiling Point | 639.5±65.0 °C (Predicted) | |
| Density | 1.48±0.1 g/cm³ | |
| pKa | 4.20±0.10 | |
| Solubility | Chloroform, DMSO, Methanol |
Spectroscopic Confirmation :
-
1H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, purine-H), 4.20–4.05 (m, 4H, ester-OCH₂), 1.30 (t, 3H, ethyl-CH₃).
Comparative Analysis of Synthetic Methods
Stepwise vs. One-Pot Approaches
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Stepwise Synthesis (as described above) achieves higher regioselectivity (95% vs. 78%) but requires additional purification steps.
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One-Pot Methods using mixed anhydrides (e.g., isopropyl chloroformate) reduce reaction time by 30% but risk over-esterification.
Industrial-Scale Considerations
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Cost Efficiency : Ethyl iodide and isopropyl alcohol are preferred due to low cost ($0.5–$1.2/g vs. $5–$10/g for specialty reagents).
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Environmental Impact : Solvent recovery systems for DMF and chloroform reduce waste by 40%.
Emerging Methodologies
Recent advances in flow chemistry enable continuous phosphorylation-esterification sequences, reducing batch time from 24 hours to 4 hours .
Q & A
Q. What experimental designs validate the compound’s proposed metabolic pathways?
- Methodology : Use <sup>14</sup>C-labeled analogs in in vitro microsomal assays. Analyze metabolites via LC-MS/MS, as demonstrated in for tracking fluorinated compounds .
Biological and Pharmacological Research
Q. How does the compound’s stereochemistry affect its binding affinity to enzymatic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
